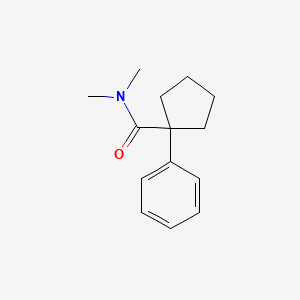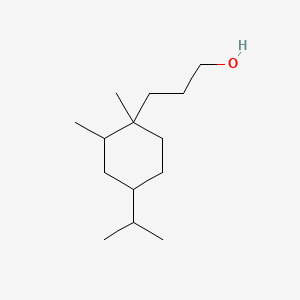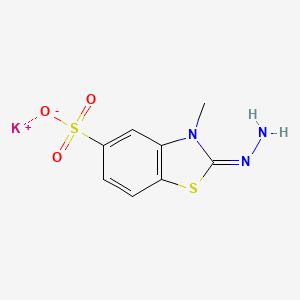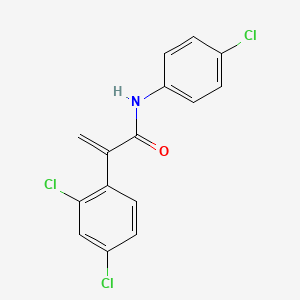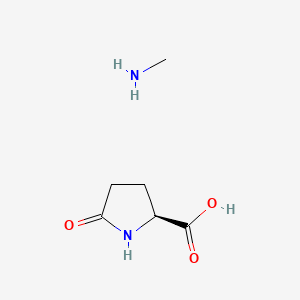
1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate is an organic compound with the molecular formula C17H28O2 and a molecular weight of 264.40302 g/mol . It is known for its unique structure, which includes a cyclohexene ring substituted with methyl groups and an isobutyrate ester. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate typically involves the esterification of 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl alcohol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl acetate
- 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl propionate
- 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl butyrate
Uniqueness
1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
93982-70-8 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
[(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C17H28O2/c1-12(2)16(18)19-14(4)9-10-15-13(3)8-7-11-17(15,5)6/h8-10,12,14-15H,7,11H2,1-6H3/b10-9+ |
InChI Key |
JRQIZSZWXIIECX-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CCCC(C1/C=C/C(C)OC(=O)C(C)C)(C)C |
Canonical SMILES |
CC1=CCCC(C1C=CC(C)OC(=O)C(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)
